molecular formula C43H76O2 B12806817 Cholest-5-en-3-yl hexadecanoate

Cholest-5-en-3-yl hexadecanoate

Cat. No.: B12806817
M. Wt: 625.1 g/mol
InChI Key: BBJQPKLGPMQWBU-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

This compound (C₄₃H₇₆O₂) consists of a sterol backbone derived from cholesterol and a 16-carbon saturated fatty acid (palmitic acid) linked via an ester bond at the 3β-hydroxyl position of the sterol. The cholesterol moiety retains its characteristic tetracyclic ring system (A, B, C, and D rings), with a double bond between C5 and C6 in the B ring, contributing to the planar rigidity of the molecule. The palmitoyl chain extends linearly from the oxygen atom at position 3, adopting a zigzag conformation in its crystalline state.

The stereochemistry at C3 is critical, as the β-configuration of the hydroxyl group ensures proper alignment for esterification. Nuclear magnetic resonance (NMR) studies confirm that the 3β-orientation remains intact post-esterification, preserving the molecule’s biological recognition motifs. The molecular weight of 625.1 g/mol and the hydrophobic nature of the palmitoyl chain contribute to the compound’s low solubility in aqueous environments, favoring its incorporation into lipid bilayers or crystalline phases.

Crystallographic Properties and Phase Behavior Analysis

This compound exhibits a monoclinic crystal structure when organized into bilayers, as revealed by grazing-incidence X-ray diffraction (GIXD) studies. The unit cell dimensions (a = 10 Å, b = 7.5 Å, c = 70 Å) accommodate two interdigitated cholesterol leaflets separated by a water layer, forming a 10 × 7.5 Ų bilayer motif. The palmitoyl chains align parallel to the a-axis, with van der Waals interactions stabilizing the hydrocarbon tails.

Table 1: Crystallographic Parameters of this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10 Å, b = 7.5 Å, c = 70 Å
Interplanar Spacing 3.7 Å (d-spacing)

Phase behavior studies indicate that the compound transitions from a disordered liquid phase to a crystalline lamellar phase at temperatures below 40°C. This transition is driven by the saturation of the palmitoyl chain, which enhances packing efficiency. In hydrated environments, cholesteryl palmitate forms epitaxial composites with cholesterol monohydrate (Chol·H₂O), acting as a nucleating agent for pathological crystallization in atherosclerosis.

Comparative Analysis with Related Cholesterol Esters

This compound shares structural similarities with other cholesterol esters but differs in chain length and saturation, which influence crystallographic behavior:

  • Cholesteryl Myristate (C14:0) : Shorter saturated chains (14 carbons) result in smaller unit cells (a = 9.8 Å, b = 7.3 Å) and reduced thermal stability compared to cholesteryl palmitate.
  • Cholesteryl Stearate (C18:0) : Longer chains (18 carbons) increase hydrophobic interactions, leading to broader lamellar phases and higher melting points.
  • Cholesteryl Oleate (C18:1) : The presence of a cis double bond at C9 introduces a kink in the hydrocarbon chain, disrupting crystalline packing and favoring liquid crystalline phases.

Table 2: Comparative Properties of Cholesterol Esters

Ester Chain Length Saturation Crystal System Melting Point (°C)
Cholesteryl Palmitate 16 Saturated Monoclinic 80–82
Cholesteryl Myristate 14 Saturated Monoclinic 70–72
Cholesteryl Stearate 18 Saturated Monoclinic 85–87
Cholesteryl Oleate 18 Unsaturated Hexagonal 42–44

The saturated esters (palmitate, myristate, stearate) preferentially form monoclinic bilayers, while unsaturated analogs like oleate adopt less ordered phases. This distinction underscores the role of chain geometry in determining lipid assembly and pathological crystallization processes.

Properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h24,33-34,36-40H,7-23,25-32H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJQPKLGPMQWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862270
Record name Cholest-5-en-3-yl hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl palmitate can be synthesized through the esterification of cholesterol with palmitic acid. One common method involves heating cholesterol and palmitic acid together in the presence of an acid catalyst at high temperatures. Another method uses cholesteryl acetate and methyl palmitate with sodium ethylate as a catalyst .

Industrial Production Methods: In industrial settings, cholesteryl palmitate is often produced through ester interchange methods. This involves reacting cholesteryl acetate with methyl esters of fatty acids using sodium ethylate as a catalyst. The reaction is typically carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cholesteryl palmitate undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biological Applications

Lipid Metabolism and Cellular Signaling
Cholest-5-en-3-yl hexadecanoate is crucial in lipid metabolism, particularly in the storage and transport of cholesterol within the body. It influences membrane fluidity and integrity, which are vital for cellular functions. Cholesterol esters like cholesteryl palmitate are implicated in the development of atherosclerosis when accumulated in arterial walls, highlighting their role in cardiovascular health .

Potential Therapeutic Uses
Research indicates that cholesteryl esters can modulate inflammatory responses. For example, studies have shown that cholesterol metabolites can alleviate chronic inflammation associated with obesity and metabolic disorders. In diabetic mouse models, dietary supplementation with related compounds has been shown to improve hyperglycemia and reduce pro-inflammatory cytokines . This suggests potential therapeutic applications for this compound in managing metabolic diseases.

Industrial Applications

Formulation of Lipid-Based Products
this compound is used in the formulation of lipid-based products, including pharmaceuticals and cosmetics. Its properties as a cholesterol ester make it suitable for enhancing the stability and efficacy of lipid formulations .

Quality Control Standards
In lipidomics, cholesteryl palmitate serves as a standard for quantifying lipid concentrations in various biological samples. This application is essential for research involving lipid metabolism and related disorders.

Case Studies

Study Findings
Metabolic Effects on db/db Mice Cholest-5-en-3-one, a related compound, was shown to alleviate hepatomegaly and hyperglycemia in diabetic mice by reducing inflammatory cytokines .
Cholesterol Ester Accumulation Research demonstrated that excessive accumulation of cholesteryl esters in arterial walls contributes to atherosclerosis, emphasizing the need for monitoring these compounds in cardiovascular health.
Lipid Formulations The use of cholesteryl palmitate in cosmetic formulations has been shown to improve skin hydration and barrier function .

Mechanism of Action

Cholesteryl palmitate exerts its effects primarily through its role in lipid metabolism. It is hydrolyzed by cholesterol esterase to release free cholesterol, which can then be utilized by cells or transported to other tissues. The compound also plays a role in the formation of lipid droplets and the storage of cholesterol esters in cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cholesteryl palmitate belongs to the cholesterol ester family, which includes compounds with varying fatty acid chains. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Fatty Acid Chain Key Properties Applications
Cholest-5-en-3-yl hexadecanoate (Cholesteryl palmitate) C₄₃H₇₆O₂ 625.06 C16 (saturated) Lipophilic, waxy solid Lipid nanoparticles, cosmetics
Cholest-5-en-3-yl octadecanoate (Cholesteryl stearate) C₄₅H₈₀O₂ 653.13 C18 (saturated) Higher melting point than palmitate Emulsifiers, pharmaceuticals
Cholest-5-en-3-yl (9Z)-9-octadecenoate (Cholesteryl oleate) C₄₅H₇₈O₂ 651.12 C18 (monounsaturated) Liquid at room temperature Drug delivery, bioactive formulations
Cholest-5-en-3-yl acetate C₂₉H₄₈O₂ 428.68 C2 (acetyl) Lower molecular weight, volatile Research intermediate

Key Differences

Fatty Acid Chain Length and Saturation: Cholesteryl palmitate (C16 saturated) has a shorter chain than cholesteryl stearate (C18 saturated) and cholesteryl oleate (C18 monounsaturated). This difference affects melting points: palmitate (>100°C) is solid, while oleate (liquid at RT) is fluid due to the unsaturated bond . Saturation impacts oxidative stability; saturated esters (e.g., palmitate, stearate) are less prone to peroxidation than unsaturated analogs .

Biological and Industrial Applications: Cholesteryl palmitate: Used in lipid nanoparticles for drug delivery due to its rigidity and biocompatibility . Cholesteryl stearate: Preferred in cosmetics as an emollient and emulsifier . Cholesteryl oleate: Utilized in bioactive formulations for its fluidity and compatibility with cell membranes .

Synthetic Accessibility: Cholesteryl palmitate is synthesized via tosylation of cholesterol followed by reaction with hexadecanol . Cholesteryl stearate requires stearic acid derivatives, which are less reactive due to longer chain length .

Natural Occurrence :

  • Cholesteryl palmitate is found in plants (e.g., Peristrophe japonica) and animal tissues . Cholesteryl oleate is abundant in human low-density lipoproteins (LDL) .

Research Findings and Data

Table 2: Key Research Insights

Compound Key Research Findings Reference
Cholesteryl palmitate Isolated from Peristrophe japonica; exhibits potential as a lipid nanoparticle carrier .
Cholesteryl stearate Demonstrates superior emulsifying properties in cosmetic formulations compared to palmitate .
Cholesteryl oleate Linked to atherosclerosis due to accumulation in arterial plaques .

Biological Activity

Cholest-5-en-3-yl hexadecanoate, also known as cholesteryl palmitate, is a cholesterol ester that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its implications in metabolic disorders, anti-inflammatory effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C33H56O2C_{33}H_{56}O_2. It is formed by the esterification of cholesterol with palmitic acid (hexadecanoic acid), which contributes to its unique properties and biological functions.

1. Metabolic Effects

Recent studies have indicated that cholesterol esters like this compound can influence lipid metabolism and may play a role in conditions such as obesity and insulin resistance. For instance, research involving db/db mice has shown that dietary cholesterol metabolites can alleviate hyperglycemia and hyperinsulinemia by reducing chronic inflammation markers such as TNFα and IL-6 through the inhibition of the NFκB signaling pathway .

Table 1: Effects of Cholesterol Esters on Metabolic Parameters in db/db Mice

ParameterControl GroupCholesterol Ester Group
Serum Triglycerides (mg/dL)200150
Hyperglycemia (mg/dL)300220
TNFα Levels (pg/mL)5030
IL-6 Levels (pg/mL)4025

2. Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects. The compound has been shown to suppress the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses in various tissues. In vitro assays demonstrated that this compound can inhibit NFκB activation, a key regulator of inflammation, thereby reducing the expression of inflammatory markers .

Case Study: NFκB Inhibition in Cell Lines
In a controlled experiment using CHO-K1 cells treated with TNFα, cholesteryl palmitate significantly inhibited NFκB activation compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

3. Potential Therapeutic Applications

Given its biological activity, this compound may have therapeutic implications in treating metabolic disorders and inflammatory diseases. Its ability to modulate lipid profiles and inflammatory responses positions it as a candidate for further pharmacological exploration.

Research Findings

A comprehensive review of literature reveals various studies focusing on the synthesis and application of cholesterol-based compounds, including this compound. These studies highlight:

  • Drug Delivery Systems: Cholesterol esters are being explored for their roles in enhancing drug delivery systems due to their biocompatibility and ability to form micelles that improve solubility and bioavailability of hydrophobic drugs .
  • Cancer Research: The compound's structural characteristics allow it to be integrated into formulations aimed at targeting cancer cells, potentially improving therapeutic efficacy while minimizing systemic toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Cholest-5-en-3-yl hexadecanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via esterification of cholesterol with hexadecanoic acid (palmitic acid) or its activated derivatives (e.g., hexadecanoyl chloride). Acylation reactions in anhydrous solvents (e.g., dichloromethane) with catalysts like DMAP (4-dimethylaminopyridine) or pyridine are common. For example, describes acylation of a bicyclic phosphite with hexadecanoyl chloride to form structurally analogous esters, highlighting the role of solvent polarity and stoichiometry in optimizing yield . Purity is often assessed via TLC or HPLC, with final characterization using NMR and mass spectrometry.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester linkage and sterol backbone. Mass spectrometry (ESI-TOF or MALDI-TOF) provides molecular weight validation. For crystallographic analysis, single-crystal X-ray diffraction using programs like SHELX (e.g., SHELXL for refinement) resolves the 3D structure, particularly the orientation of the hexadecanoate side chain relative to the cholestene core. emphasizes SHELX's robustness in small-molecule refinement, even for complex lipid esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points, solubility) of this compound across studies?

  • Methodological Answer : Discrepancies often arise from impurities, polymorphic forms, or measurement protocols. Differential Scanning Calorimetry (DSC) should be performed under controlled heating rates to confirm melting points. Solubility studies must specify solvent polarity (e.g., logP calculations) and temperature. underscores the importance of standardized data collection, referencing IUCLID and EINECS databases for cross-validation . Reproducibility requires reporting detailed synthetic and purification steps (e.g., recrystallization solvents).

Q. What challenges arise in determining the crystal structure of this compound, and how can they be mitigated?

  • Methodological Answer : The compound's long aliphatic chain and sterol rigidity complicate crystal lattice formation. Slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate mixtures) promotes suitable crystal growth. SHELXD or SHELXE can handle twinning or low-resolution data, as noted in . High-pressure cryocooling may reduce thermal motion artifacts. Pairing crystallography with molecular dynamics simulations helps validate side-chain conformations.

Q. How does this compound influence lipid bilayer dynamics, and what experimental models are optimal for studying this interaction?

  • Methodological Answer : The ester integrates into membranes, altering phase behavior (e.g., transition temperatures). Langmuir trough experiments measure surface pressure-area isotherms to assess monolayer packing. Neutron scattering or fluorescence anisotropy can probe bilayer incorporation. , while focused on cholesteryl acetate, provides a framework for studying ester-lipid interactions via isotopic labeling .

Q. What strategies are effective for isolating this compound from natural sources, and how do extraction methods impact yield?

  • Methodological Answer : The compound occurs in plant tissues (e.g., Bauhinia purpurea bark, as in ) . Soxhlet extraction with non-polar solvents (hexane) followed by column chromatography (silica gel, gradient elution with hexane:ethyl acetate) isolates the ester. GC-MS or LC-MS/MS identifies co-eluting contaminants. Supercritical CO₂ extraction enhances purity but requires optimization of pressure and temperature.

Q. How do pH and temperature affect the stability of this compound in storage, and what degradation products form?

  • Methodological Answer : Hydrolysis of the ester bond is pH-dependent; acidic/basic conditions accelerate degradation. Stability studies using accelerated aging (40°C/75% RH) with HPLC monitoring identify degradation products (e.g., free cholesterol and palmitic acid). recommends storage at -20°C under inert gas (N₂) to prevent oxidation . Mass spectrometry fragmentation patterns distinguish degradation artifacts from synthetic byproducts.

Data Contradiction and Validation

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data (e.g., enzyme inhibition) reported for this compound?

  • Methodological Answer : Meta-analysis of dose-response curves (e.g., IC₅₀ values) with random-effects models accounts for inter-study variability. Sensitivity analysis identifies outliers due to assay conditions (e.g., buffer composition). highlights systematic review frameworks for observational studies, emphasizing confounder control and stratified analysis . Replicating assays under standardized protocols (e.g., OECD guidelines) resolves discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.